molecular formula C20H31N5O B4942755 N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide

Cat. No.: B4942755
M. Wt: 357.5 g/mol
InChI Key: SKSPFDHKYCYFCV-UHFFFAOYSA-N
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Description

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide is a complex organic compound that features a benzodiazole core, a piperazine ring, and a pentanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where the benzodiazole core reacts with 4-ethylpiperazine in the presence of a suitable base.

    Formation of the Pentanamide Side Chain: The final step involves the acylation of the benzodiazole-piperazine intermediate with pentanoyl chloride under basic conditions to form the pentanamide side chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-Ethylpiperazin-1-YL)methyl]-1-methyl-1H-1,3-benzodiazol-5-YL}pentanamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its benzodiazole core and piperazine ring are particularly noteworthy for their roles in modulating biological activity.

Properties

IUPAC Name

N-[2-[(4-ethylpiperazin-1-yl)methyl]-1-methylbenzimidazol-5-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N5O/c1-4-6-7-20(26)21-16-8-9-18-17(14-16)22-19(23(18)3)15-25-12-10-24(5-2)11-13-25/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKSPFDHKYCYFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=CC2=C(C=C1)N(C(=N2)CN3CCN(CC3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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